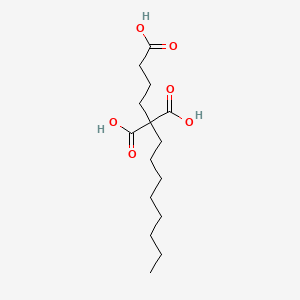
Dodecane-1,4,4-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecane-1,4,4-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a twelve-carbon aliphatic chain. This compound is a member of the tricarboxylic acids family, which are known for their significant roles in various biochemical and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dodecane-1,4,4-tricarboxylic acid typically involves the oxidation of dodecane derivatives. One common method is the oxidation of n-dodecyl p-toluenesulfonate using sodium cyanoborohydride in the presence of hexamethylphosphoramide . The reaction conditions include maintaining a dry environment and using a reflux condenser to control the reaction temperature.
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes. For instance, the biotransformation of plant-oil derivatives using microorganisms like Candida tropicalis can yield high concentrations of dodecanedioic acid, which can be further processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dodecane-1,4,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecane-1,4,4-tricarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dodecane-1,4,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in the tricarboxylic acid cycle, contributing to energy production and metabolic regulation . Its carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.
Uniqueness: Dodecane-1,4,4-tricarboxylic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to other tricarboxylic acids. This structural feature makes it particularly useful in industrial applications where longer carbon chains are advantageous.
Eigenschaften
CAS-Nummer |
93929-14-7 |
|---|---|
Molekularformel |
C15H26O6 |
Molekulargewicht |
302.36 g/mol |
IUPAC-Name |
dodecane-1,4,4-tricarboxylic acid |
InChI |
InChI=1S/C15H26O6/c1-2-3-4-5-6-7-10-15(13(18)19,14(20)21)11-8-9-12(16)17/h2-11H2,1H3,(H,16,17)(H,18,19)(H,20,21) |
InChI-Schlüssel |
QFJQPALXNSIVHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCC(=O)O)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
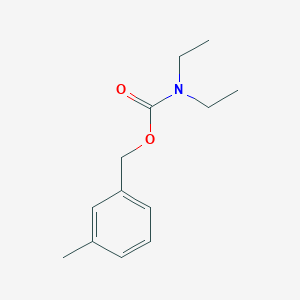
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
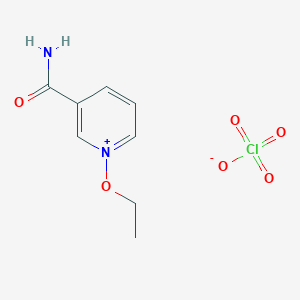
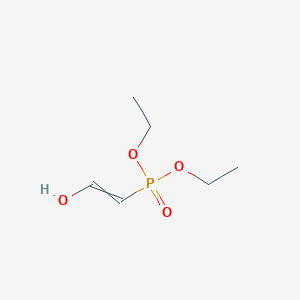

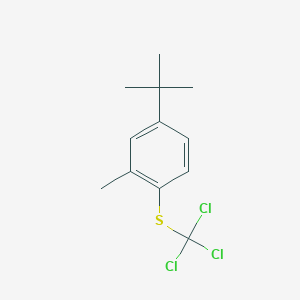

![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
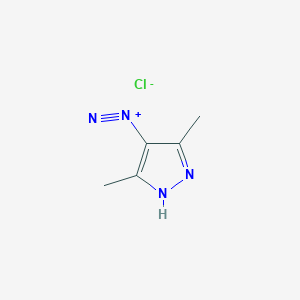

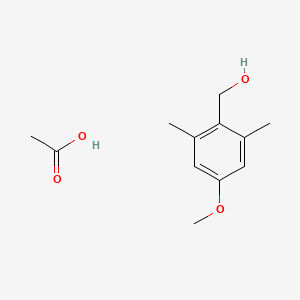
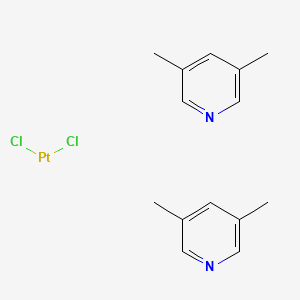
![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
